A Technical Guide to the Structural Elucidation of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
A Technical Guide to the Structural Elucidation of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous compounds with a wide array of biological activities and applications.[1][2] These five-membered heterocyclic compounds, featuring two adjacent nitrogen atoms, are prevalent in pharmaceuticals, agrochemicals, and specialty materials.[3] The specific substitution pattern on the pyrazole ring dictates the molecule's three-dimensional conformation and electronic properties, which in turn governs its interaction with biological targets. The compound 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies and in the development of novel pesticides. Its efficacy in these applications is highly dependent on its precise molecular architecture. Therefore, unambiguous confirmation of its structure is a critical step in both its synthesis and its downstream applications.
This in-depth technical guide provides a comprehensive workflow for the structural elucidation of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, designed for researchers, scientists, and drug development professionals. The guide will detail a logical, multi-pronged analytical approach, integrating data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance (NMR) techniques. The causality behind each experimental choice will be explained, and the interpretation of the resulting data will be thoroughly discussed to provide a self-validating confirmation of the target structure.
Proposed Synthesis: A Pathway to the Target Molecule
A common and effective method for the synthesis of 1,3,5-substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine.[4][5] For the synthesis of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine, a plausible route involves the reaction of 1-cyclobutyl-3-aminobut-2-en-1-one with tert-butylhydrazine.
Caption: Retrosynthetic and forward synthesis pathways for the target molecule.
Mass Spectrometry: The First Glimpse of Molecular Identity
Mass spectrometry provides the initial and crucial confirmation of the molecular weight of the synthesized compound. The fragmentation pattern offers valuable structural clues.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Data Interpretation and Expected Results
The expected molecular weight of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine (C11H19N3) is 193.16 g/mol . The mass spectrum should show a molecular ion peak [M]+• at m/z 193. The fragmentation pattern of pyrazoles can be complex, but key fragments can provide structural information.[6][7]
| Expected Fragment (m/z) | Proposed Structure/Loss | Significance |
| 193 | [C11H19N3]+• (Molecular Ion) | Confirms the molecular weight of the target compound. |
| 178 | [M - CH3]+ | Loss of a methyl group from the tert-butyl substituent. |
| 136 | [M - C4H9]+ | Loss of the tert-butyl group, a characteristic fragmentation. |
| 110 | [M - C4H9 - C2H2]+ | Subsequent loss of acetylene from the pyrazole ring. |
| 57 | [C4H9]+ | The tert-butyl cation, often a prominent peak. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded by passing a beam of infrared light through the ATR crystal and into the sample.
-
Background Subtraction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Data Interpretation and Expected Results
The IR spectrum of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is expected to show characteristic absorption bands for the amine N-H bonds and the various C-H and C-N bonds within the molecule.[8][9]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH2) |
| 2960-2850 | C-H stretch | tert-butyl and cyclobutyl groups |
| 1650-1580 | N-H bend | Primary amine (-NH2) |
| 1590-1500 | C=N and C=C stretch | Pyrazole ring |
| 1335-1250 | C-N stretch | Aromatic amine-like |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of 1D (¹H and ¹³C) and 2D (HSQC and HMBC) NMR experiments provides a comprehensive picture of the carbon-hydrogen framework and the connectivity of atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher). This includes:
-
¹H NMR
-
¹³C NMR
-
DEPT-135 (to differentiate CH, CH2, and CH3 groups)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
-
Data Processing: The acquired data is processed (Fourier transformation, phasing, and baseline correction) to generate the final spectra.
Data Interpretation and Expected Results
¹H NMR: The ¹H NMR spectrum will show distinct signals for each unique proton environment in the molecule.
| Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5 | Singlet | 1H | H4 (pyrazole ring) |
| ~4.0 | Broad Singlet | 2H | -NH2 |
| ~3.2 | Multiplet | 1H | CH (cyclobutyl) |
| ~2.2 | Multiplet | 2H | CH2 (cyclobutyl) |
| ~1.9 | Multiplet | 4H | CH2 (cyclobutyl) |
| ~1.5 | Singlet | 9H | tert-butyl |
¹³C NMR: The ¹³C NMR spectrum will show signals for each unique carbon atom.
| Expected Chemical Shift (δ, ppm) | Assignment |
| ~160 | C3 (pyrazole ring) |
| ~150 | C5 (pyrazole ring) |
| ~90 | C4 (pyrazole ring) |
| ~60 | Quaternary C (tert-butyl) |
| ~35 | CH (cyclobutyl) |
| ~30 | CH3 (tert-butyl) |
| ~25 | CH2 (cyclobutyl) |
| ~18 | CH2 (cyclobutyl) |
2D NMR (HSQC and HMBC): These experiments reveal the connectivity between protons and carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum will show correlations between directly attached protons and carbons. For example, the proton at ~5.5 ppm will show a cross-peak with the carbon at ~90 ppm, confirming the H4-C4 assignment.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the overall connectivity by showing correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Expected key HMBC correlations for structural confirmation.
X-ray Crystallography: The Definitive Proof
While the combination of spectroscopic techniques provides overwhelming evidence for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by determining the precise arrangement of atoms in the solid state.[10][11]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution in a suitable solvent system.
-
Crystal Mounting: A suitable crystal is mounted on a goniometer.[12][13]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions to yield a final, detailed 3D model of the molecule.
Conclusion: A Unified Structural Assignment
The structural elucidation of 1-tert-butyl-3-cyclobutyl-1H-pyrazol-5-amine is achieved through a systematic and multi-faceted analytical approach. Mass spectrometry confirms the molecular formula, while IR spectroscopy identifies the key functional groups. A comprehensive analysis of 1D and 2D NMR data establishes the carbon-hydrogen framework and the precise connectivity of the substituents on the pyrazole ring. Finally, single-crystal X-ray crystallography can provide the definitive and unambiguous proof of the molecular structure. This rigorous and self-validating workflow ensures the scientific integrity of the structural assignment, which is paramount for its application in research and development.
References
-
MySkinRecipes. 1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-amine. MySkinRecipes. Accessed February 7, 2024. [Link].
- Faria, J. V., et al. "Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review)." Journal of Chemical and Pharmaceutical Research 8.5 (2016): 699-712.
-
Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Accessed February 7, 2024. [Link].
-
Kong, Y., Tang, M., & Wang, Y. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters 16.3 (2014): 576-579. [Link].
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. Accessed February 7, 2024. [Link].
-
Foces-Foces, C., et al. "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules 26.14 (2021): 4281. [Link].
-
Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. Accessed February 7, 2024. [Link].
-
Heller, S. T., & Natarajan, S. R. "1,3-Diketones from Ketones and Acid Chlorides: A General Acylation of Ketones." Organic Letters 8.13 (2006): 2675-2678. [Link].
-
Claramunt, R. M., et al. "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Magnetic Resonance in Chemistry 31.8 (1993): 751-755. [Link].
-
Chemistry LibreTexts. IR: amines. Chemistry LibreTexts. Accessed February 7, 2024. [Link].
- Saad, E. F., et al. "Mass spectrometric study of some pyrazoline derivatives." Rapid Communications in Mass Spectrometry 12.13 (1998): 833-836.
-
Woon, T. C., et al. "x Ray crystallography." Journal of Clinical Pathology 52.1 (1999): 11-16. [Link].
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Accessed February 7, 2024. [Link].
-
van Thuijl, J., Klebe, K. J., & van Houte, J. J. "Electron-impact induced fragmentations of pyrazoles." Journal of the Chemical Society B: Physical Organic (1969): 35-39. [Link].
-
Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Accessed February 7, 2024. [Link].
-
Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Accessed February 7, 2024. [Link].
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Accessed February 7, 2024. [Link].
-
Wikipedia. X-ray crystallography. Wikipedia. Accessed February 7, 2024. [Link].
-
Alkorta, I., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry 64.2 (2026): 97-111. [Link].
-
ResearchGate. The infrared spectra of secondary amines and their salts. ResearchGate. Accessed February 7, 2024. [Link].
-
Excillum. Small molecule crystallography. Excillum. Accessed February 7, 2024. [Link].
-
Hernández-Ortega, S., et al. "3-tert-Butyl-1-(3-nitro-phen-yl)-1H-pyrazol-5-amine." Acta Crystallographica Section E: Structure Reports Online 68.Pt 11 (2012): o3171. [Link].
-
Chemistry LibreTexts. X-ray Crystallography. Chemistry LibreTexts. Accessed February 7, 2024. [Link].
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. Accessed February 7, 2024. [Link].
-
ResearchGate. Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). ResearchGate. Accessed February 7, 2024. [Link].
-
Semantic Scholar. Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. Accessed February 7, 2024. [Link].
-
ChemComplete. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Accessed February 7, 2024. [Link].
-
MDPI. 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Accessed February 7, 2024. [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. excillum.com [excillum.com]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
